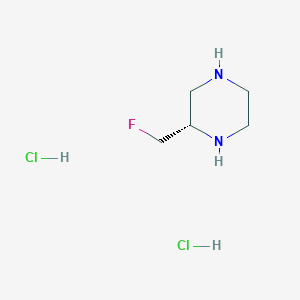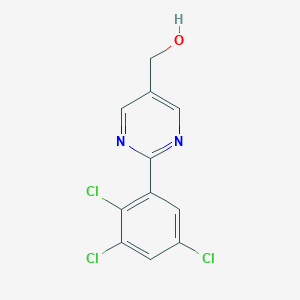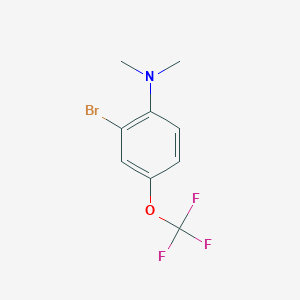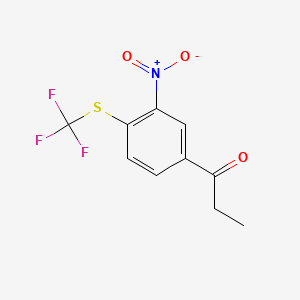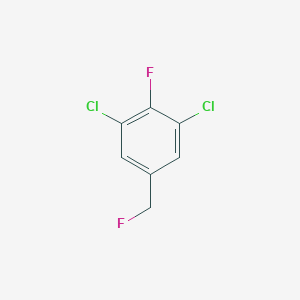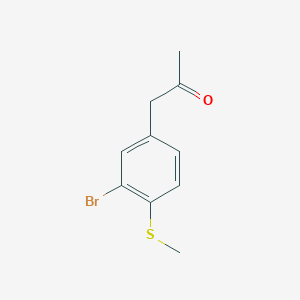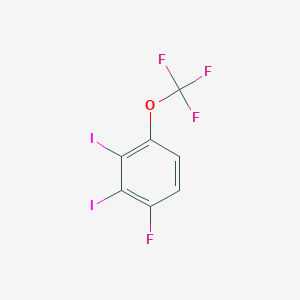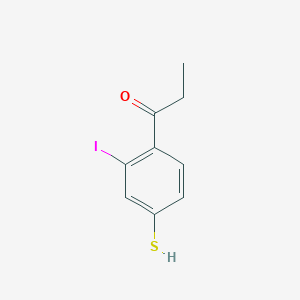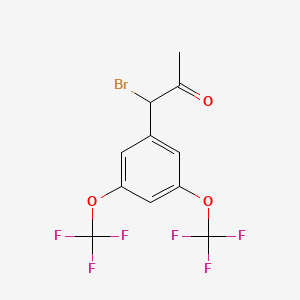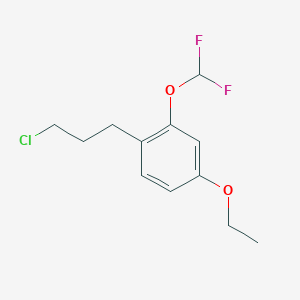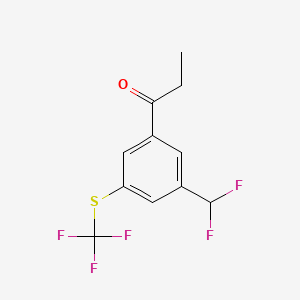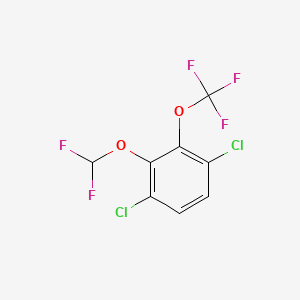
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a benzene ring that already contains chlorine substituents. One common method involves the use of palladium-catalyzed direct arylation reactions. For example, the reaction of 1-bromo-3-(trifluoromethoxy)benzene with appropriate difluoromethoxy reagents under palladium catalysis can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and environmental impact. The use of inexpensive bases like potassium acetate (KOAc) and low catalyst loadings (e.g., 1 mol% Pd(OAc)2) are common strategies to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in direct arylation and coupling reactions.
Bases: Potassium acetate (KOAc) is commonly used.
Solvents: Organic solvents like toluene or dimethylformamide (DMF) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene depends on its application. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar in structure but lacks the difluoromethoxy group.
1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene: Contains a single fluorine atom instead of the difluoromethoxy group.
Uniqueness
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
Molecular Formula |
C8H3Cl2F5O2 |
|---|---|
Molecular Weight |
297.00 g/mol |
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
InChI Key |
FGHQAAIADQZNLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)OC(F)F)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


